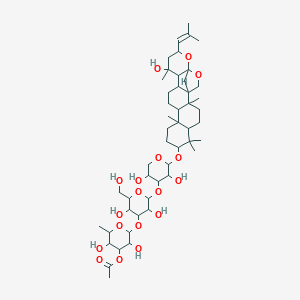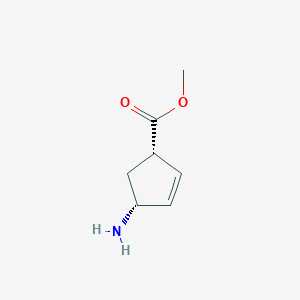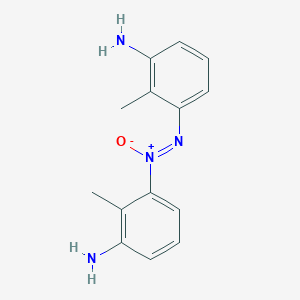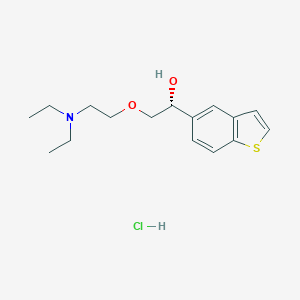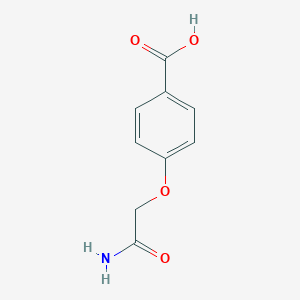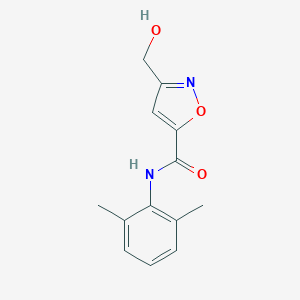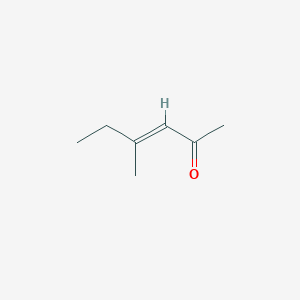
4-Methyl-3-hexen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-hexen-2-one, also known as Methyl jasmonate, is a natural organic compound that is commonly found in several plants. It is known for its unique fragrance, which is often described as green, fruity, and slightly floral. The compound has been the subject of numerous scientific studies, primarily due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-hexen-2-one jasmonate is complex and involves multiple pathways. It is known to interact with various receptors in plants and animals, leading to the activation of several signaling cascades. In plants, the compound is thought to induce the expression of genes involved in stress responses, leading to the synthesis of secondary metabolites such as phytoalexins and terpenoids. In animals, 4-Methyl-3-hexen-2-one jasmonate has been found to activate several pathways involved in inflammation and apoptosis.
Effets Biochimiques Et Physiologiques
4-Methyl-3-hexen-2-one jasmonate has been shown to have several biochemical and physiological effects in plants and animals. In plants, the compound has been found to induce the synthesis of secondary metabolites, leading to increased resistance against pests and diseases. In animals, 4-Methyl-3-hexen-2-one jasmonate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to induce apoptosis in cancer cells and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3-hexen-2-one jasmonate has several advantages for lab experiments, primarily due to its unique properties. It is a natural compound that is readily available and easy to synthesize. It is also relatively stable and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment for its extraction and purification.
Orientations Futures
There are several potential future directions for the study of 4-Methyl-3-hexen-2-one jasmonate. In agriculture, the compound could be used to enhance the production of secondary metabolites in crops, leading to increased resistance against pests and diseases. In medicine, 4-Methyl-3-hexen-2-one jasmonate could be further studied for its potential anti-cancer and anti-inflammatory properties. In biotechnology, the compound could be used to induce gene expression in plants and to study the molecular mechanisms of stress responses. Overall, the study of 4-Methyl-3-hexen-2-one jasmonate has the potential to lead to significant advancements in various fields of science.
Méthodes De Synthèse
4-Methyl-3-hexen-2-one jasmonate can be synthesized in the laboratory through various methods, including the oxidation of cis-3-hexen-1-ol or the condensation of methyl vinyl ketone with acetaldehyde. However, the most common method involves the extraction of the compound from Jasminum grandiflorum, a plant species that is native to India and Egypt.
Applications De Recherche Scientifique
4-Methyl-3-hexen-2-one jasmonate has been extensively studied for its potential applications in various fields of science. In agriculture, it has been shown to enhance the production of secondary metabolites in plants, leading to increased resistance against pests and diseases. In medicine, the compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. In biotechnology, 4-Methyl-3-hexen-2-one jasmonate has been used as a tool to induce gene expression in plants and to study the molecular mechanisms of stress responses.
Propriétés
Numéro CAS |
146071-95-6 |
|---|---|
Nom du produit |
4-Methyl-3-hexen-2-one |
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(E)-4-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+ |
Clé InChI |
BGTFWRDJZNCBCV-AATRIKPKSA-N |
SMILES isomérique |
CC/C(=C/C(=O)C)/C |
SMILES |
CCC(=CC(=O)C)C |
SMILES canonique |
CCC(=CC(=O)C)C |
Synonymes |
3-Hexen-2-one, 4-methyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



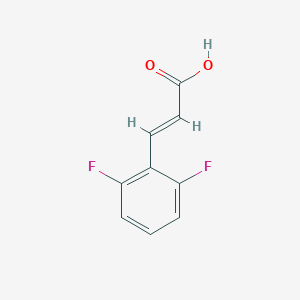
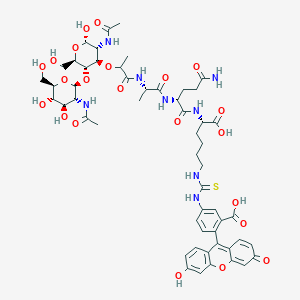
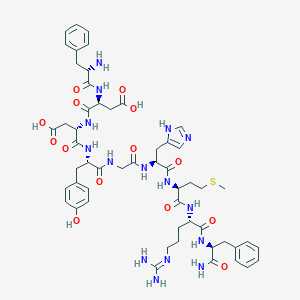
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
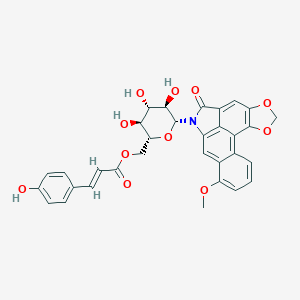
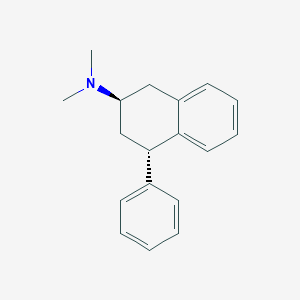
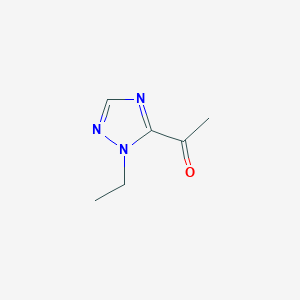
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
